4-Methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride
Description
4-Methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one hydrochloride (CAS: 1394040-45-9) is a heterocyclic compound featuring a 1,2,4-triazol-5-one core substituted with a methyl group at position 4 and a piperidin-4-yl moiety at position 3. Its molecular formula is C₉H₁₆N₄O·HCl, with a molecular weight of 232.71 g/mol . The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
4-methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,11,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUXPAUKWWXWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.
Methylation: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted triazole-piperidine compounds.
Scientific Research Applications
4-Methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex chemical entities.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
a. 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride (CAS: 1235440-58-0)
- Structural Difference : Replaces the methyl group with a phenyl ring.
- Its molecular weight (264.76 g/mol) is higher than the target compound .
b. 4-(Piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one Hydrochloride (CAS: 1795464-24-2)
- Structural Difference : Lacks the methyl group at position 4.
- Impact : Reduced steric hindrance may alter binding affinity in biological targets. Molecular weight is 204.66 g/mol , significantly lower than the methylated analogue .
c. 3-Nitro-2,4-dihydro-3H-1,2,4-triazol-5-one (NTO)
- Structural Difference : Nitro group at position 3 instead of piperidine.
- Impact : NTO is an energetic material with high thermal stability (decomposition > 260°C), whereas the target compound is tailored for pharmaceutical use due to its basic piperidine group .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (HCl Salt) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 232.71 | High | Methyl, Piperidine |
| 4-(3-Phenyl-triazolyl)piperidine HCl | 264.76 | Moderate | Phenyl, Piperidine |
| NTO | 130.08 | Low | Nitro, Triazolone |
- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic analogues like NTO .
- Basicity : Piperidine (pKa ~11) imparts basicity, enabling salt formation and pH-dependent solubility, unlike neutral triazolones .
a. Antioxidant Activity
- Triazolone Derivatives: Schiff base derivatives (e.g., 3-alkyl-4-(4-diethylaminobenzylideneamino)-triazol-5-ones) exhibit antioxidant properties via radical scavenging (IC₅₀: 10–50 μM). The target compound’s piperidine group may enhance bioavailability but requires empirical validation .
b. Antimicrobial Activity
- Acetylated Triazolones: Compounds like 1-acetyl-3-alkyl-4-(3-ethoxy-4-hydroxybenzylidenamino)-triazol-5-ones show moderate activity against E. coli and S. aureus. The target’s methyl group could sterically hinder interactions with microbial enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
